molecular formula C16H23NO4 B5874862 1-Propanone, 1-[4-[2-hydroxy-3-(4-morpholinyl)propoxy]phenyl]- CAS No. 63957-22-2

1-Propanone, 1-[4-[2-hydroxy-3-(4-morpholinyl)propoxy]phenyl]-

Cat. No.: B5874862
CAS No.: 63957-22-2
M. Wt: 293.36 g/mol
InChI Key: OLGRRKKKZVVCNR-UHFFFAOYSA-N
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Description

1-Propanone, 1-[4-[2-hydroxy-3-(4-morpholinyl)propoxy]phenyl]- is a complex organic compound with a unique structure that includes a morpholine ring, a hydroxy group, and a propoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Propanone, 1-[4-[2-hydroxy-3-(4-morpholinyl)propoxy]phenyl]- typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the reaction of 4-hydroxyacetophenone with epichlorohydrin to form an epoxide intermediate. This intermediate is then reacted with morpholine to introduce the morpholinyl group, followed by hydrolysis to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and advanced purification methods like chromatography may be employed to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

1-Propanone, 1-[4-[2-hydroxy-3-(4-morpholinyl)propoxy]phenyl]- can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The morpholinyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-Propanone, 1-[4-[2-hydroxy-3-(4-morpholinyl)propoxy]phenyl]- has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-Propanone, 1-[4-[2-hydroxy-3-(4-morpholinyl)propoxy]phenyl]- involves its interaction with specific molecular targets and pathways. The hydroxy group and morpholinyl ring play crucial roles in its binding to enzymes or receptors, potentially inhibiting their activity or modulating their function. This compound may also interfere with cellular signaling pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-Propanone, 1-phenyl-: A simpler analog with a phenyl group instead of the morpholinyl and hydroxypropoxy groups.

    1-Propanone, 1-(4-hydroxy-3-methoxyphenyl)-: Contains a methoxy group in place of the morpholinyl group.

    Propafenone hydrochloride: A related compound with a similar core structure but different substituents.

Uniqueness

1-Propanone, 1-[4-[2-hydroxy-3-(4-morpholinyl)

Properties

IUPAC Name

1-[4-(2-hydroxy-3-morpholin-4-ylpropoxy)phenyl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO4/c1-2-16(19)13-3-5-15(6-4-13)21-12-14(18)11-17-7-9-20-10-8-17/h3-6,14,18H,2,7-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLGRRKKKZVVCNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=CC=C(C=C1)OCC(CN2CCOCC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63957-22-2
Record name Propiophenone, 4'-(2-hydroxy-3-morpholinopropoxy)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063957222
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC136045
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=136045
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

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